molecular formula C24H30ClN3O4S B2702286 N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-71-6

N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2702286
CAS No.: 898426-71-6
M. Wt: 492.03
InChI Key: JCFXHXNCVOLXAP-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic small molecule with a molecular formula of C24H30ClN3O4S and a molecular weight of 492.0 . This oxalamide-derivative compound features a complex structure that includes a piperidine ring core, a 2,5-dimethylphenylsulfonyl group, and a 2-chlorobenzyl moiety, making it a candidate for investigating structure-activity relationships in medicinal chemistry . While the specific biological activity of this compound is not fully characterized, its structural framework is associated with significant research value. Compounds within the same class of sulfonylpiperidine-containing oxalamides have been explored for their potential as modulators of various biological targets, such as the c-MET receptor tyrosine kinase, which is a critical protein in cancer research and the study of neurodegenerative diseases . The presence of the sulfonamide group is often key for mimicking natural substrates and achieving potent enzyme inhibition. Researchers may employ this chemical as a tool compound in high-throughput screening assays, lead optimization programs, and mechanistic studies to further understand cellular signaling pathways . It is supplied as a solid powder and is intended for laboratory research applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O4S/c1-17-10-11-18(2)22(15-17)33(31,32)28-14-6-5-8-20(28)12-13-26-23(29)24(30)27-16-19-7-3-4-9-21(19)25/h3-4,7,9-11,15,20H,5-6,8,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFXHXNCVOLXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C22H26ClN3O4S, with a molecular weight of approximately 463.98 g/mol. Its structure includes a chlorobenzyl group, a piperidine moiety, and an oxalamide linkage, which are significant for its biological properties.

Synthesis Overview:

  • Formation of the Piperidinyl Intermediate: Reaction of 2,5-dimethylphenylsulfonyl chloride with piperidine under basic conditions.
  • Attachment of the Chlorobenzyl Group: The sulfonyl piperidine derivative is reacted with 2-chlorobenzyl chloride in the presence of a base.
  • Formation of the Oxalamide Linkage: The final step involves reacting the chlorobenzyl-substituted piperidine with oxalyl chloride to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing sulfonamide groups possess antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar piperidine and sulfonamide functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, research has highlighted that certain oxalamide derivatives can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and disruption of cellular pathways .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Interaction: The chlorobenzyl moiety can interact with cellular membranes, affecting their integrity and function.
  • Binding to Biological Targets: The compound may bind to specific receptors or proteins, altering their activity and leading to therapeutic effects.

Case Studies

  • Antibacterial Screening:
    A study evaluated a series of oxalamide derivatives for antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that those containing the sulfonamide group exhibited moderate to strong inhibition against Bacillus subtilis and Escherichia coli. The IC50 values indicated significant potency in selected compounds .
  • Enzyme Inhibition Studies:
    Another investigation focused on the enzyme inhibitory effects of similar compounds on acetylcholinesterase (AChE). Results demonstrated that several derivatives showed strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against specific strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionStrong AChE inhibition

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a class of compounds optimized for umami taste modulation and metabolic stability. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name (Example) N1 Substituent N2 Substituent Key Findings
Target Compound 2-Chlorobenzyl 2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl No direct data available; inferred properties based on structural analogs.
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Approved globally as a flavor enhancer (Savorymyx® UM33).
- Replaces MSG in sauces, snacks.
- Rapid hepatic metabolism without amide hydrolysis .
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Inhibits CYP3A4 by 51% at 10 µM in vitro.
- No significant CYP inhibition (<50%) in definitive assays.
No. 1769/1770 (FAO/WHO) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl - NOEL: 100 mg/kg bw/day.
- Margin of safety: 500 million (exposure: 0.0002 µg/kg/day).
No. 1768 (FAO/WHO) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Rapid metabolism in rat hepatocytes.
- No amide hydrolysis observed.

Key Comparative Insights

The 2-chlorobenzyl group may enhance lipophilicity compared to methoxy/methylbenzyl derivatives . S336 and No. 1768 exhibit rapid hepatic metabolism but resist amide hydrolysis, a critical feature for avoiding toxic metabolite formation .

Regulatory and Toxicological Standing: The FAO/WHO classifies structurally related oxalamides (e.g., No. 1769/1770) with a NOEL of 100 mg/kg bw/day, far exceeding human exposure levels (0.0002 µg/kg/day). This supports their safety as flavoring agents . The target compound’s lack of regulatory approval data necessitates further studies to establish NOEL and metabolic pathways, particularly given its sulfonylpiperidine group, which may introduce novel pharmacokinetic challenges.

Research Findings and Gaps

  • Metabolic Stability: Oxalamides like S336 and No. 1768 resist amide hydrolysis, a trait critical for avoiding reactive intermediates. The target compound’s sulfonylpiperidine group may influence esterase-mediated metabolism, warranting hepatocyte or microsomal assays .
  • Toxicological Gaps: No data exist for the target compound’s chronic toxicity or carcinogenicity. The FAO/WHO’s approach for analogs (using read-across from S336) could be applied provisionally .
  • Similar evaluations are needed for the target compound’s sulfonyl group, which may interact with cytochrome P450 isoforms .

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